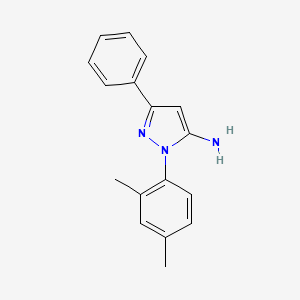

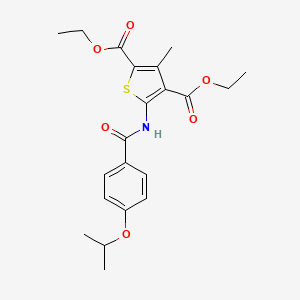

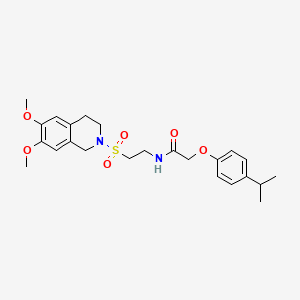

![molecular formula C16H14N2OS B2532062 N-(benzo[d]thiazol-5-yl)-3-phenylpropanamide CAS No. 941877-62-9](/img/structure/B2532062.png)

N-(benzo[d]thiazol-5-yl)-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The synthesis of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives was carried out by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-inflammatory Agents Development

Research has highlighted the potential of benzofused thiazole derivatives, including compounds structurally related to N-(benzo[d]thiazol-5-yl)-3-phenylpropanamide, as promising candidates for the development of new antioxidant and anti-inflammatory agents. A study by Raut et al. (2020) synthesized benzofused thiazole derivatives and evaluated their in vitro antioxidant and anti-inflammatory activities. Their findings revealed that certain derivatives exhibited significant anti-inflammatory activity, comparable to standard references, and demonstrated potential antioxidant activity against various reactive species. This suggests the benzofused thiazole scaffold, similar to this compound, could serve as a valuable template for designing new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Broad Biological Activities of Benzothiazole Derivatives

Benzothiazole and its derivatives have been recognized for their broad spectrum of biological activities, making them integral in the development of therapeutic agents for a variety of conditions. Sumit et al. (2020) and Pathak et al. (2019) have both contributed to the understanding that benzothiazole nuclei play a crucial role in the synthesis of compounds with antimicrobial, antiviral, antitubercular, and anticancer activities. This extensive range of pharmacological actions underscores the versatility and potential of benzothiazole derivatives, including this compound, in medicinal chemistry and drug development (Sumit et al., 2020); (Pathak et al., 2019).

Patent Trends in Benzothiazole Derivatives

Recent patent reviews by Law and Yeong (2022) emphasize the growing interest and ongoing research in benzothiazole-based drug development, showcasing the compound's significant pharmacological importance. These patents cover a wide range of therapeutic applications, notably in cancer research, indicating a robust framework for developing benzothiazole derivatives as therapeutic agents. This highlights the relevance of exploring compounds like this compound for their potential contributions to medicinal chemistry and therapy (Law & Yeong, 2022).

Wirkmechanismus

Target of Action

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , and anti-diabetic effects. These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

Benzothiazole derivatives are generally known to interact with their targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby modulating their function.

Biochemical Pathways

For instance, some benzothiazole derivatives have been found to inhibit key enzymes involved in cancer cell proliferation , suggesting that they may affect pathways related to cell cycle regulation and apoptosis.

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c19-16(9-6-12-4-2-1-3-5-12)18-13-7-8-15-14(10-13)17-11-20-15/h1-5,7-8,10-11H,6,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQFICXJBYWQBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

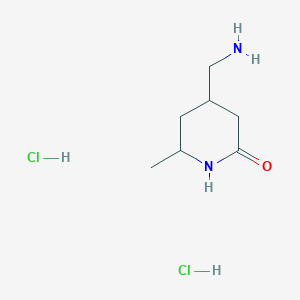

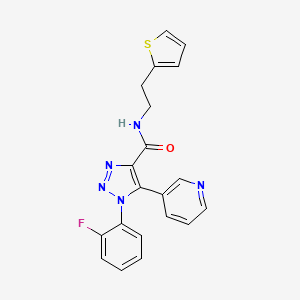

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-triethoxybenzoate](/img/structure/B2531980.png)

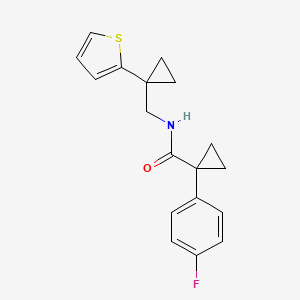

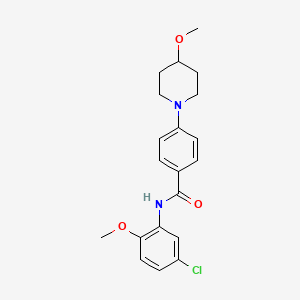

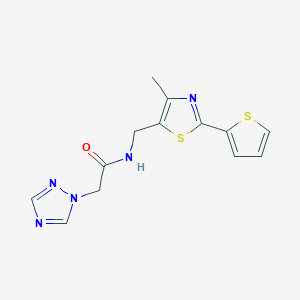

![N-isopropyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531989.png)

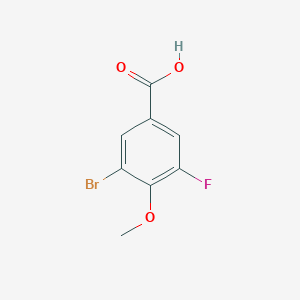

![1-{[4-(Difluoromethoxy)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2531997.png)

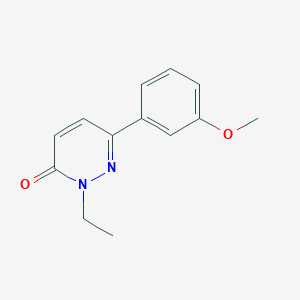

![N-(3-ethoxypropyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2532000.png)